2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a trifluoroethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.
Formation of Acetamide: The 2-bromophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with 2,2,2-trifluoroethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Products include phenols or substituted amines.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs due to its ability to introduce bromine and trifluoroethyl groups into molecules, which can enhance biological activity.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, where the trifluoroethyl group can improve the efficacy and stability of the active ingredients.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with a fluorine atom instead of bromine.
2-(2-Iodophenyl)-N-(2,2,2-trifluoroethyl)acetamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(2-Bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chlorinated, fluorinated, and iodinated analogs.
Properties
IUPAC Name |
2-(2-bromophenyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c11-8-4-2-1-3-7(8)5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHHKDJAONOKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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